![molecular formula C30H42N4O2 B565354 2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole CAS No. 226416-58-6](/img/structure/B565354.png)

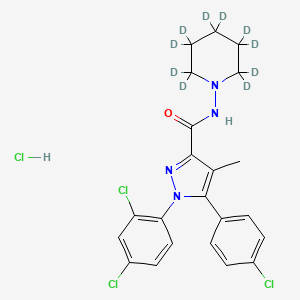

2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole

Descripción general

Descripción

A diaminoalkyl substituted benzimidazole as neuropeptide Y Y1 receptor antagonists.

Aplicaciones Científicas De Investigación

DNA Interaction and Cellular Functions

2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole and its analogues have been extensively studied for their interaction with DNA and cellular functions. The synthetic dye Hoechst 33258, a derivative of this compound, is known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This interaction is crucial for its widespread use as a fluorescent DNA stain, providing valuable insights in plant cell biology, chromosome and nuclear staining, and analysis of nuclear DNA content values (flow cytometry). Hoechst derivatives have also been used as radioprotectors and topoisomerase inhibitors, marking this family of drugs as a promising starting point for rational drug design and as a model system to understand DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Chemical Variability and Properties

The benzimidazole scaffold and its derivatives exhibit fascinating variability in their chemistry and properties. The compound 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and its analogues have garnered attention due to their diverse biological and pharmacological properties. Studies up to 2008 have summarized preparation procedures, properties of free organic compounds, and their protonated and/or deprotonated forms. This review also highlights the significance of these compounds in various domains like spectroscopy, structure, magnetic properties, biological, and electrochemical activities, suggesting the potential for further investigation into unknown analogues (Boča, Jameson, & Linert, 2011).

Antifungal and Antihelminthic Applications

Benzimidazole fungicides, closely related to 2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole, play a crucial role in agriculture and veterinary medicine. They serve as fungicides and anthelminthic drugs and are experimental agents in cancer chemotherapy. Their mode of action as specific inhibitors of microtubule assembly, binding to tubulin molecules, makes them valuable tools in fungal cell biology and molecular genetics, aiding the study of tubulin structure, organization, and function of microtubules. This in-depth understanding can ultimately lead to a full characterization of the benzimidazole binding site on the tubulin molecule, crucial for microtubule assembly (Davidse, 1986).

Medicinal Perspectives

Benzimidazole derivatives are recognized for their wide pharmacological functions in medicinal chemistry. They are components of vitamin cobalamin and exhibit antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, anti-hypertensive, and proton pump inhibitory functions. The Mannich reaction, used in the synthesis of benzimidazole derivatives, produces compounds with significant medicinal applications such as antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant activities. This highlights the importance of benzimidazole derivatives and their synthetic methodologies in developing new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).

Propiedades

IUPAC Name |

2-(phenoxymethyl)-4-(3-piperidin-1-ylpropoxy)-1-(3-piperidin-4-ylpropyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N4O2/c1-3-11-26(12-4-1)36-24-29-32-30-27(34(29)22-8-10-25-15-17-31-18-16-25)13-7-14-28(30)35-23-9-21-33-19-5-2-6-20-33/h1,3-4,7,11-14,25,31H,2,5-6,8-10,15-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPNQTMHONXQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCOC2=CC=CC3=C2N=C(N3CCCC4CCNCC4)COC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70658532 | |

| Record name | 2-(Phenoxymethyl)-4-[3-(piperidin-1-yl)propoxy]-1-[3-(piperidin-4-yl)propyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole | |

CAS RN |

226416-58-6 | |

| Record name | 2-(Phenoxymethyl)-4-[3-(piperidin-1-yl)propoxy]-1-[3-(piperidin-4-yl)propyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide](/img/structure/B565274.png)

![N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide](/img/structure/B565275.png)